![molecular formula C10H18N2OS B7926952 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol](/img/structure/B7926952.png)
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol typically involves the reaction of a thiazole derivative with an appropriate amine and alcohol. One common method is the reaction of 2-bromo-1-(1-thiazol-2-yl)ethanone with isopropylamine, followed by reduction with a suitable reducing agent to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.
科学研究应用
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Thiazole: The parent compound, which is a basic scaffold for many derivatives.
Sulfathiazole: A short-acting sulfa drug with antimicrobial properties.
Tiazofurin: An anticancer agent with a thiazole moiety.
Uniqueness
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an isopropyl group and ethanolamine moiety makes it a versatile compound for various applications.
属性
IUPAC Name |
2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-8(2)12(5-6-13)9(3)10-11-4-7-14-10/h4,7-9,13H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCTIRFHIFLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
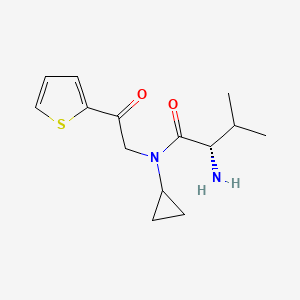
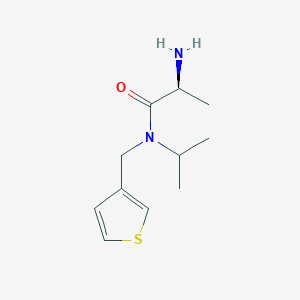
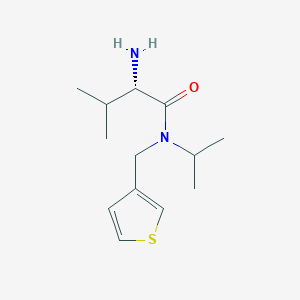
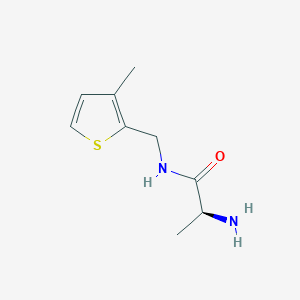
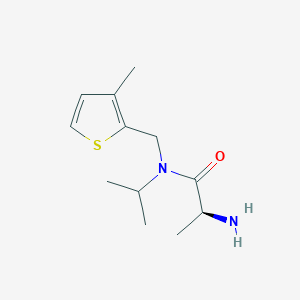

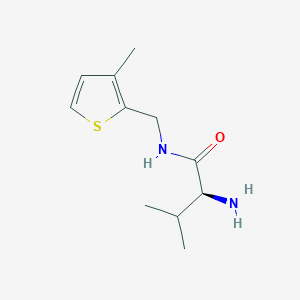
![[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926913.png)

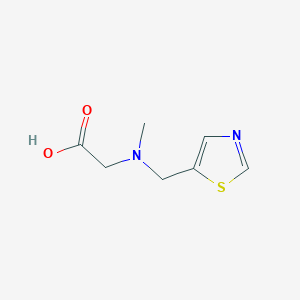
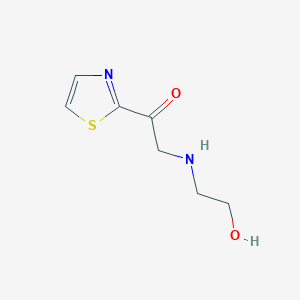
![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone](/img/structure/B7926934.png)
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone](/img/structure/B7926947.png)
![2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol](/img/structure/B7926953.png)
